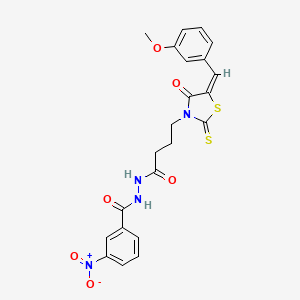

![molecular formula C11H10N2O4S2 B2490145 4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 860181-82-4](/img/structure/B2490145.png)

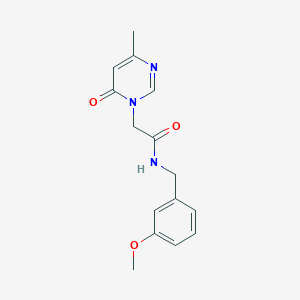

4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of related thiazole derivatives often involves acylation, methylation, and conversion into esters. For instance, Dovlatyan et al. (2004) describe the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation and methylation processes (Dovlatyan et al., 2004).

Molecular Structure Analysis

- Detailed structural analysis of similar thiazole compounds reveals insights into their molecular configuration. Pyrih et al. (2023) studied the proton tautomerism and stereoisomerism in certain thiazolone derivatives, providing a deeper understanding of their molecular structure (Pyrih et al., 2023).

Chemical Reactions and Properties

- Thiazole derivatives undergo various chemical reactions, including interactions with different enzymes. Bülbül et al. (2008) investigated the inhibitory effects of thiazole derivatives on carbonic anhydrase isoenzymes, showcasing their potential in enzymatic inhibition (Bülbül et al., 2008).

Physical Properties Analysis

- The physical properties of thiazole derivatives can be elucidated through crystallographic studies. Kennedy et al. (1999) reported on the crystal structure of a similar compound, providing insights into its physical characteristics (Kennedy et al., 1999).

Chemical Properties Analysis

- The chemical properties of thiazole derivatives are characterized by their interactions and reactivities. For instance, the study by Slivchuk et al. (2008) on 5-phenylsulfonylthiouracils, a related class, sheds light on the reactivity and potential applications of these compounds (Slivchuk et al., 2008).

Aplicaciones Científicas De Investigación

Heterocyclic γ-Amino Acids Synthesis

- Research Context: This compound plays a crucial role in the synthesis of a new class of constrained heterocyclic γ-amino acids built around a thiazole ring. These acids are valuable as design mimics of the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins (Mathieu et al., 2015).

Derivatives Synthesis

- Research Context: Acylation and methylation of derivatives of this compound have been explored for the development of various thiazole-5-carboxylic acid derivatives (Dovlatyan et al., 2004).

Photophysical Properties

- Research Context: The compound's derivatives have been synthesized for studying their photophysical properties. This includes the effects of sulfur-containing functional groups on the electronic structures of thiazoles, which is significant in material sciences and biomolecular sciences (Murai et al., 2018).

Antibacterial Properties

- Research Context: Derivatives of this compound have been synthesized and studied for their antibacterial properties, contributing to the field of antimicrobial research (Al Dulaimy et al., 2017).

Chemical Synthesis Optimization

- Research Context: Research has been conducted to develop efficient synthetic approaches for derivatives of 5-phenylsulfonyl-2-thiouracil, which is related to thiazole carboxylic acids. This aids in the creation of various thiazoline and thiodiazolidine structures (Slivchuk et al., 2008).

Fungicidal and Antivirus Activities

- Research Context: Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, associated with this compound, have been synthesized and shown to exhibit good fungicidal activity and antivirus activity. This demonstrates a new strategy for fungi and virus control (Fengyun et al., 2015).

Structural Studies

- Research Context: 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), related to this compound, have been synthesized and their structures analyzed. This research provides insights into the structural properties of these compounds (Mathieu et al., 2013).

Mecanismo De Acción

Target of Action

Many compounds with similar structures, such as sulfonamides and thiazoles, are known to interact with various enzymes and receptors in the body. The specific targets can vary widely depending on the exact structure of the compound .

Mode of Action

The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the sulfonamide and carboxylic acid groups suggests that the compound could act as a hydrogen bond donor or acceptor, and could engage in ionic interactions with its target .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to say exactly which biochemical pathways might be affected. Many drugs that contain thiazole and sulfonamide groups are involved in pathways related to cellular metabolism, signal transduction, and protein synthesis .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups like sulfonamide and carboxylic acid can all impact its pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Some possible effects could include the inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the ionization state of the sulfonamide and carboxylic acid groups could change with pH, potentially affecting the compound’s interaction with its target .

Propiedades

IUPAC Name |

2-(benzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c1-7-9(10(14)15)18-11(12-7)13-19(16,17)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBILUVLLDIVBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2490062.png)

![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)

![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)

![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)

![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)

![(3-Bromo-2-methylphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490078.png)

![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)

![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)

![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)